molecular formula C6H7ClN2 B3170660 2-Chloro-N-methylpyridin-4-amine CAS No. 944906-99-4

2-Chloro-N-methylpyridin-4-amine

Cat. No. B3170660
CAS RN: 944906-99-4
M. Wt: 142.58
InChI Key: DLCVZLIXJWBLJS-UHFFFAOYSA-N
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Description

2-Chloro-N-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of 2-chloro-5-methyl-4-nitropyridine 1-oxide . The synthesis steps can also involve microwave-assisted reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in alkylation and acylation reactions . It can also undergo aromatic nucleophilic substitution with anilines under microwave conditions .

Scientific Research Applications

Synthesis and Biological Activity

2-Chloro-N-methylpyridin-4-amine has been utilized in various synthesis processes. A notable application is in the synthesis of biological compounds. For instance, it was used in the preparation of 1-(4-chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, demonstrating significant biological activity against pests like aphids and BPH in agricultural applications (陈向莹 et al., 2016).

Chemical Reactions and Ligand Synthesis

The chemical properties of this compound allow for its use in various chemical reactions. It has been involved in palladium-catalyzed amination reactions for the preparation of amine-containing ruthenium(II) complexes. This demonstrates its role in creating complex chemical structures, useful in various fields of chemistry and materials science (O. Johansson, 2006).

Corrosion Inhibition

Another application is in the field of corrosion science. This compound has been studied for its effect on the corrosion behavior of mild steel. The presence of this compound in acid solution increases the polarization resistance of mild steel, showing potential as a corrosion inhibitor (B. Mert et al., 2014).

Pharmaceutical Applications

In pharmaceutical research, this compound has been used in the synthesis of important drugs. For example, it was used in the synthesis of Nevirapine, an anti-infective agent, showcasing its significance in the development of new pharmaceutical compounds (Hu Yong-an, 2012).

Safety and Hazards

2-Chloro-N-methylpyridin-4-amine should be stored in a dark place under inert atmosphere at 2-8°C . It should be kept away from heat, flames, and sparks. Oxidizing agents should be avoided. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen chloride . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of 2-Chloro-N-methylpyridin-4-amine research could involve exploring its potential bioactivity . It could also involve developing improved and commercially valuable processes for its scalable synthesis .

properties

IUPAC Name

2-chloro-N-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCVZLIXJWBLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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